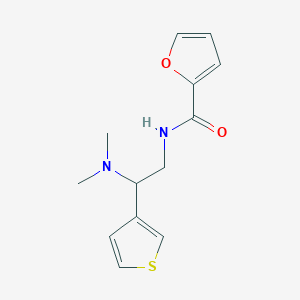
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide" is a chemical entity that has been studied in the context of various biological activities. While the exact compound is not directly mentioned in the provided papers, derivatives of furan-carboxamide and related structures have been synthesized and evaluated for their potential as antiviral, antitumor, and cholinergic agents. These studies highlight the significance of the furan-carboxamide scaffold and its derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves multiple steps, including the preparation of key intermediates like furfuryl cyanoacetamide, which is then further reacted with various reagents to yield the desired compounds. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, followed by condensation and treatment with aryl aldehydes to yield Schiff bases . These synthetic routes are crucial for the development of compounds with potential biological activities.
Molecular Structure Analysis
The structure-activity relationship (SAR) studies of furan-carboxamide derivatives have shown that specific substitutions on the heterocyclic moiety can significantly influence biological activity. For example, the presence of a 2,5-dimethyl-substituted heterocyclic moiety was found to be important for anti-influenza activity . Similarly, the position and nature of substituents on the acridine moiety of related compounds have been shown to affect their antitumor activity and DNA binding properties .
Chemical Reactions Analysis
The chemical reactivity of furan-carboxamide derivatives is influenced by the functional groups present on the core structure. The ability of these compounds to form Schiff bases through reactions with aryl aldehydes is one example of their chemical versatility . Additionally, the interaction of these compounds with biological targets, such as DNA intercalation by acridine derivatives, is a critical aspect of their mechanism of action .
Physical and Chemical Properties Analysis
The physicochemical properties of furan-carboxamide derivatives, such as solubility, stability, and distribution, are essential for their biological activity and pharmacokinetics. For instance, the ability of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide to distribute efficiently in vivo and maintain prolonged concentrations in tumor tissues has been attributed to its physicochemical properties . Moreover, the quantitation of these compounds in biological matrices, such as plasma, is facilitated by high-performance liquid chromatography, which is indicative of their chemical stability and suitability for pharmacokinetic studies .
Aplicaciones Científicas De Investigación
Influenza A Virus Inhibitors
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Systematic studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety significantly influences anti-influenza activity, showcasing the potential of furan-carboxamide derivatives in antiviral research (Yu Yongshi et al., 2017).
Heterocyclic Chemistry
Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds with potential applications in medicinal chemistry. This includes the synthesis of compounds starting from corresponding acid derivatives and exploring their cyclization reactions (Merve Ergun et al., 2014).
Electrochemical Studies
The electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids has been studied, leading to the formation of N-substituted formamides. These findings contribute to the understanding of electrochemical reactions involving heterocyclic acids (P. A. Konstantinov et al., 1971).
Antitumor Activity
Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown in vivo antitumor activity, highlighting the importance of the 5-substituted compounds in cancer research. These compounds have shown significant antileukemic activity, suggesting a broader spectrum of antitumor activity (W. Denny et al., 1987).
DNA Interaction Studies
The molecular structures and interactions with DNA of certain N-(2-dimethylamino)ethyl derivatives have been explored, providing insights into their potential as anti-cancer agents. The flexibility of these compounds with respect to their interaction with DNA has implications for their mechanism of action (B. Hudson et al., 1987).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15(2)11(10-5-7-18-9-10)8-14-13(16)12-4-3-6-17-12/h3-7,9,11H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVPHCXZPHODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CO1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B3011367.png)
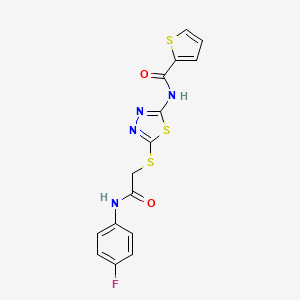
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)
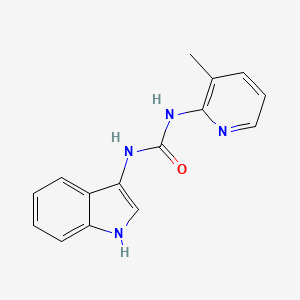
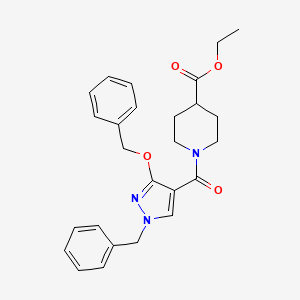
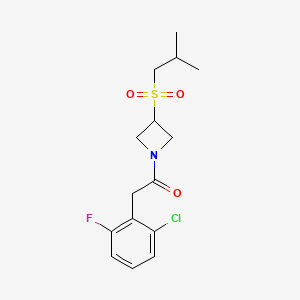
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)
![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)